![molecular formula C10H10Br2N2O4 B6122158 methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate](/img/structure/B6122158.png)
methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate, also known as MDHBH, is a chemical compound that has shown potential in various scientific research applications. It is a hydrazine derivative that has been synthesized through various methods and has been studied for its biochemical and physiological effects. In
Mechanism of Action
Methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It does this by activating the p53 pathway, which is responsible for regulating the cell cycle and inducing apoptosis. methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate also inhibits the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis and cell cycle arrest, and the inhibition of acetylcholinesterase activity. It has also been shown to have antioxidant activity and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
Methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate has several advantages for lab experiments, including its potential as an anticancer agent and its ability to inhibit the activity of acetylcholinesterase. However, its limitations include its low solubility in water and its potential toxicity, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate, including its potential as a treatment for other diseases, such as Parkinson's disease and Huntington's disease, which are also associated with the activity of acetylcholinesterase. It could also be studied for its potential as a neuroprotective agent and for its ability to inhibit the growth of other types of cancer cells. Further research could also focus on improving the synthesis method to increase the yield and solubility of methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate.
Synthesis Methods
Methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate has been synthesized through various methods, including the reaction between 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde and methyl hydrazinecarboxylate in the presence of a base. Another method involves the reaction between 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde and methyl hydrazinecarboxylate in the presence of a catalyst. The yield of the synthesis method varies depending on the method used, with the highest yield reported to be 60%.
Scientific Research Applications
Methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate has been studied for its potential in various scientific research applications, including its use as an anticancer agent. Studies have shown that methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its potential in treating Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.
properties
IUPAC Name |
methyl N-[(Z)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylideneamino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2N2O4/c1-17-6-3-5(4-13-14-10(16)18-2)7(11)8(12)9(6)15/h3-4,15H,1-2H3,(H,14,16)/b13-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTPJVULLUVXIS-PQMHYQBVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=NNC(=O)OC)Br)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)/C=N\NC(=O)OC)Br)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[(Z)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylideneamino]carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.